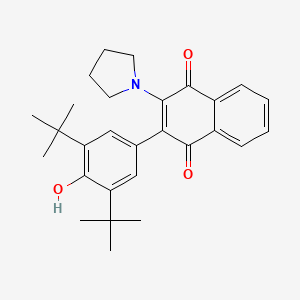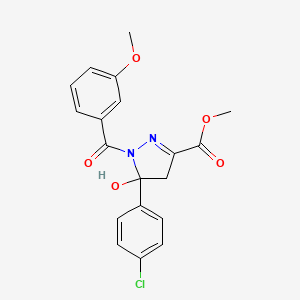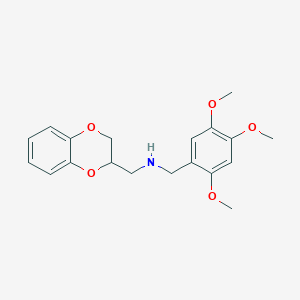
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone, also known as PBNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBNQ belongs to the class of naphthoquinone derivatives, which are known for their diverse biological activities.
Wirkmechanismus
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone exerts its biological effects through various mechanisms. It has been shown to scavenge free radicals and inhibit oxidative stress, which can lead to cell damage and death. This compound has also been shown to modulate signaling pathways involved in inflammation and cell survival, which can contribute to its neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. This compound has also been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which can reduce inflammation. In addition, this compound has been shown to improve mitochondrial function and increase ATP production, which can improve cellular energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. This compound can also exhibit non-specific binding to proteins, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone. One area of interest is the development of this compound derivatives with improved solubility and specificity for target proteins. Another area of interest is the investigation of this compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Further studies are also needed to elucidate the mechanisms underlying this compound's biological effects and to optimize its use in lab experiments and clinical applications.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its antioxidant, anti-inflammatory, and neuroprotective properties. This compound can be synthesized through a multi-step process that yields high purity and yield. This compound has been extensively studied for its potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. This compound exerts its biological effects through various mechanisms, including scavenging free radicals, modulating signaling pathways, and improving mitochondrial function. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound should focus on the development of this compound derivatives, investigation of its potential use in the treatment of other diseases, and elucidation of its mechanisms of action.
Synthesemethoden
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-3,5-di-tert-butylbenzaldehyde with pyrrolidine, followed by cyclization with 1,4-naphthoquinone. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a cost-effective compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising compound for the treatment of various diseases. This compound has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)-3-pyrrolidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO3/c1-27(2,3)20-15-17(16-21(26(20)32)28(4,5)6)22-23(29-13-9-10-14-29)25(31)19-12-8-7-11-18(19)24(22)30/h7-8,11-12,15-16,32H,9-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSQSSRIJCMFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)

![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)


![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)
![N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)
![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)
![(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986060.png)